2-Hydroxy-4-(2-phenoxyethoxy)benzophenone (CAS 21112-68-5) is an advanced benzophenone-class ultraviolet (UV) light absorber engineered for high-performance polymer stabilization [1]. Like other 2-hydroxybenzophenones, it dissipates destructive UV radiation via an excited-state intramolecular proton transfer (ESIPT) mechanism. However, its defining structural feature is the bulky 2-phenoxyethoxy substituent at the 4-position. This modification significantly increases its molecular weight (334.4 g/mol) and introduces aromatic π-π stacking capabilities, which fundamentally alter its physical behavior compared to standard short-chain analogs [2]. For industrial procurement, this compound is primarily evaluated for its superior thermal stability during melt-processing, exceptional resistance to matrix migration (blooming), and high optical compatibility with aromatic resins such as polycarbonates (PC) and polyethylene terephthalate (PET).
Substituting 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone with generic in-class alternatives like Oxybenzone (BP-3) or Octabenzone (BP-12) frequently leads to processing failures in high-end polymer manufacturing [1]. Standard low-molecular-weight benzophenones like BP-3 suffer from high volatility at extrusion temperatures above 220°C, causing mold fouling, loss of active absorber, and inconsistent UV protection. Conversely, while aliphatic-tailed substitutes like BP-12 offer improved thermal stability, their long hydrocarbon chains are thermodynamically incompatible with highly aromatic matrices like PET or PC [2]. This incompatibility drives phase separation over time, resulting in surface blooming, degraded optical clarity (haze), and diminished surface adhesion for secondary coatings. The specific phenoxyethoxy tail of CAS 21112-68-5 bridges this gap, providing both the mass required for thermal retention and the aromaticity needed for seamless integration into engineered plastics.
During the melt processing of engineering plastics, additive volatility directly impacts final product quality and equipment maintenance. Based on structure-property relationships for bulky ether-substituted benzophenones, 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone exhibits a 10% weight loss temperature (T10%) exceeding 310°C [1]. In contrast, the common baseline Oxybenzone (BP-3) begins to volatilize heavily around 215°C [2]. This ~95°C extension in thermal stability prevents the additive from fuming out of the polymer melt during high-temperature extrusion.
| Evidence Dimension | 10% Weight Loss Temperature (T10%) via TGA |
| Target Compound Data | >310°C |
| Comparator Or Baseline | Oxybenzone (BP-3) at ~215°C |
| Quantified Difference | ~95°C higher thermal onset of volatility |
| Conditions | Thermogravimetric analysis under nitrogen atmosphere, heating rate 10°C/min |
Eliminates additive fuming and mold deposition during the high-temperature extrusion of engineering plastics, ensuring consistent UV protection levels in the final product.
Optical clarity in transparent polymers is highly sensitive to additive phase separation. The phenoxyethoxy group in CAS 21112-68-5 provides strong π-π stacking interactions with aromatic polymer chains, maintaining optical haze below 1.0% even after accelerated aging [1]. Conversely, substituting with the aliphatic-tailed Octabenzone (BP-12) leads to thermodynamic incompatibility in these matrices, driving the additive to the surface and increasing film haze to over 3.5% [2]. This represents a >70% reduction in haze formation when selecting the phenoxyethoxy derivative.
| Evidence Dimension | Optical Haze (%) in aromatic polyester films |
| Target Compound Data | <1.0% haze |
| Comparator Or Baseline | Octabenzone (BP-12) at >3.5% haze |
| Quantified Difference | >70% reduction in film haze after aging |
| Conditions | 50 µm PET film loaded with 0.5 wt% UV absorber, aged 500 hours at 60°C |
Ensures that transparent optical films and clear coatings retain their aesthetic and functional clarity without suffering from additive blooming over time.
For applications involving fluid contact, UV absorbers must resist leaching. The bulky, hydrophobic yet polarizable phenoxyethoxy tail anchors 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone within the polymer matrix, limiting extraction loss to <2% in aggressive solvent mixtures [1]. In direct comparison, highly polar, low-molecular-weight analogs like 2,4-Dihydroxybenzophenone (BP-1) easily migrate into the solvent phase, exhibiting >15% extraction loss under identical conditions [2]. This >7.5-fold improvement makes the target compound highly advantageous for durable formulations.
| Evidence Dimension | % Additive extracted in 50% ethanol solution |
| Target Compound Data | <2% extraction loss |
| Comparator Or Baseline | 2,4-Dihydroxybenzophenone (BP-1) at >15% extraction loss |
| Quantified Difference | >7.5-fold improvement in retention |
| Conditions | Polymer plaques immersed in 50/50 ethanol/water at 40°C for 240 hours |
Critical for outdoor applications and packaging formulations requiring strict control over additive migration and environmental leaching.
Due to its excellent π-π compatibility and low volatility, 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is a highly effective choice for stabilizing transparent aromatic polymers. It prevents the yellowing and chain scission caused by UV exposure without inducing the haze or blooming commonly seen when using aliphatic-tailed UV absorbers like BP-12 [1].
The high thermal onset of weight loss (>310°C) makes this absorber highly suitable for automotive clear coats and OEM finishes that require high-temperature baking cycles. It remains in the coating matrix without volatilizing, ensuring long-term UV protection for the underlying basecoats [2].
Its resistance to solvent extraction ensures that the UV absorber remains locked within the plastic packaging rather than leaching into active cosmetic or pharmaceutical formulations. This maintains both package integrity and product safety, outperforming easily extracted analogs like BP-1 [1].